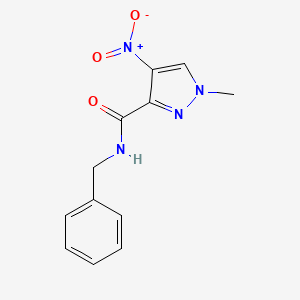

N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide

Description

Properties

CAS No. |

303066-06-0 |

|---|---|

Molecular Formula |

C12H12N4O3 |

Molecular Weight |

260.25 g/mol |

IUPAC Name |

N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide |

InChI |

InChI=1S/C12H12N4O3/c1-15-8-10(16(18)19)11(14-15)12(17)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,17) |

InChI Key |

PMZWPKTWPDQGSE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-] |

solubility |

35.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazones with α-bromo ketones under visible light catalysis.

Introduction of the nitro group: Nitration of the pyrazole ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.

Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as sodium hydride.

Carboxamide formation: The carboxamide group can be introduced by reacting the corresponding carboxylic acid derivative with ammonia or an amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Benzyl chloride, sodium hydride.

Major Products:

Aminopyrazole derivatives: Formed through the reduction of the nitro group.

Substituted pyrazoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-benzyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential drug candidates.

Biological Studies: The compound is studied for its potential anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Biology: It serves as a probe to study enzyme mechanisms and interactions with biological targets.

Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-benzyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The benzyl group may enhance the compound’s binding affinity to its targets, while the carboxamide group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key differences between N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide and analogous pyrazole/heterocyclic derivatives:

Key Observations:

Core Heterocycle : The target compound’s pyrazole ring is simpler compared to fused systems like pyrazolo[3,4-b]pyridine, which may enhance rigidity and binding specificity in medicinal applications .

The benzyl carboxamide group improves lipophilicity relative to hydrazide derivatives (e.g., 832741-16-9), which are more polar and prone to hydrolysis .

Molecular Weight : The target compound (284.26 g/mol) falls within the "drug-like" range (200–500 g/mol), whereas the pyrazolo[3,4-b]pyridine derivative (374.4 g/mol) may face bioavailability challenges due to higher mass .

Reactivity and Application Potential

- Pharmaceutical Intermediates : The nitro group in the target compound could serve as a precursor for reduced amine derivatives (e.g., via catalytic hydrogenation), a strategy less feasible in chloro- or phenyl-substituted analogs .

- Agrochemicals : The benzyl group’s hydrophobicity may enhance membrane penetration in pesticides, contrasting with hydrophilic triazole-based derivatives .

- Material Science : Nitropyrazoles are explored as energetic materials, though the carboxamide substituent in the target compound may reduce thermal stability compared to nitroimidazoles .

Biological Activity

N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide (BPC) is a compound that has garnered attention for its diverse biological activities, particularly in the context of angiogenesis and anti-inflammatory responses. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of Biological Activities

BPC has been studied primarily for its proangiogenic properties and its potential role in anti-inflammatory mechanisms. The following sections detail these activities.

Proangiogenic Properties

Research indicates that BPC promotes angiogenesis, particularly in human umbilical vein endothelial cells (HUVECs).

- Cell Migration and Tube Formation : In the absence of serum and FGF-2, HUVECs treated with BPC exhibited significant alignment and tube-like structure formation within 12 hours. This was not observed in control groups treated without BPC .

- Reactive Oxygen Species (ROS) and Nitric Oxide (NO) : BPC treatment resulted in increased levels of ROS and NO, which are critical mediators in angiogenesis. The elevation of these molecules was shown to correlate with increased expression of hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factor (VEGF), both of which are essential for angiogenic processes .

- Dose-Dependent Effects : The effects of BPC on ROS levels were dose-dependent, with significant increases noted at concentrations as low as 5 μmol/L .

Summary Table of Proangiogenic Effects

| Parameter | Control Group | BPC (5 μmol/L) | BPC (20 μmol/L) |

|---|---|---|---|

| Cell Alignment | No | Yes | Yes |

| Tube Formation | No | Yes | Yes |

| ROS Level | Baseline | Increased | Significantly Increased |

| NO Production | Baseline | Increased | Increased |

| HIF-1α Expression | Low | Increased | Further Increased |

| VEGF Release | Low | Increased | Further Increased |

Anti-inflammatory Activity

BPC also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory markers.

- Inhibition of Pro-inflammatory Cytokines : Studies have shown that compounds similar to BPC can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .

- Oxidative Stress Modulation : BPC's ability to modulate oxidative stress is significant, as it inhibits the production of nitric oxide and reactive oxygen species in inflammatory models .

Case Study on Anti-inflammatory Effects

In a study examining various pyrazole derivatives, including BPC, it was found that these compounds significantly reduced the levels of inflammatory markers in LPS-stimulated macrophages. The IC50 values for NO production inhibition were reported to be around 0.84 µM for structurally similar compounds, suggesting a potent anti-inflammatory capacity .

Q & A

Q. What are the optimal synthetic routes for N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide, and how can reaction yields be maximized?

Answer: The synthesis of this compound typically involves coupling reactions between pyrazole-carboxylic acid derivatives and benzylamine precursors. A validated protocol involves:

- Reagents: Use carbodiimide coupling agents (e.g., EDCI) with HOBt as an activator to form the amide bond, as demonstrated in analogous pyrazole-carboxamide syntheses .

- Conditions: Solvents like DMF or acetonitrile, temperatures of 0–25°C, and inert atmospheres (N₂/Ar) to prevent side reactions.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

- Yield Optimization: Adjust stoichiometric ratios (e.g., 1.2:1 benzylamine:carboxylic acid) and monitor reaction progress via TLC or HPLC .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Answer: Employ a combination of analytical techniques:

Q. What are the key physicochemical properties influencing its solubility and stability?

Answer:

- LogP: Predicted ~1.5 (moderate lipophilicity), favoring solubility in polar aprotic solvents (DMF, DMSO) over water.

- Stability:

Advanced Research Questions

Q. How does this compound interact with biological targets, and what in vitro assays validate its activity?

Answer: Hypotheses based on structural analogs suggest:

- Enzyme Inhibition: The nitro group may act as a hydrogen-bond acceptor, targeting kinases or oxidoreductases.

- Assays:

- Fluorescence Polarization: Measure binding affinity to recombinant enzymes (e.g., EGFR kinase).

- MTT Assay: Screen cytotoxicity in cancer cell lines (IC₅₀ values compared to controls) .

- Data Interpretation: Use dose-response curves and statistical tools (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ .

Q. What computational strategies predict the compound’s pharmacokinetics and toxicity?

Answer:

- ADMET Prediction:

- Software: SwissADME, ProTox-II.

- Key Parameters:

- Bioavailability: ~55% (moderate due to nitro group).

- Toxicity: Predicted LD₅₀ > 500 mg/kg (oral, rat), but nitro metabolites may pose hepatotoxicity risks .

- Molecular Dynamics Simulations: Analyze binding modes to cytochrome P450 isoforms to predict metabolic pathways .

Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy?

Answer: Design derivatives with systematic substitutions:

- Benzyl Group Modifications: Introduce electron-withdrawing groups (e.g., -Cl, -F) to enhance binding to aromatic residues in target proteins .

- Nitro Group Replacement: Test sulfonamide or cyano analogs to reduce redox sensitivity while retaining hydrogen-bonding capacity .

- Biological Testing: Compare IC₅₀ values across analogs in enzyme inhibition assays to identify critical substituents .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported biological activities of analogous compounds?

Answer:

- Case Study: If one study reports antimicrobial activity (e.g., MIC = 8 µg/mL) while another shows no effect:

- Replication: Standardize assay conditions (e.g., bacterial strain, growth medium).

- Control Compounds: Include reference antibiotics (e.g., ciprofloxacin) to validate assay sensitivity .

- Statistical Analysis: Use ANOVA or t-tests to assess significance of observed differences.

Methodological Tables

Q. Table 1: Comparative Synthetic Routes for Pyrazole-Carboxamide Derivatives

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| EDCI/HOBt Coupling | DMF, RT, 12 h | 78 | >98% | |

| Acid Chloride Route | SOCl₂, THF, reflux, 6 h | 65 | 95% | |

| Microwave-Assisted | DMF, 100°C, 30 min | 82 | 97% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.